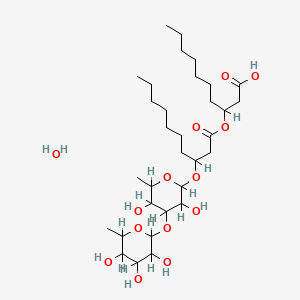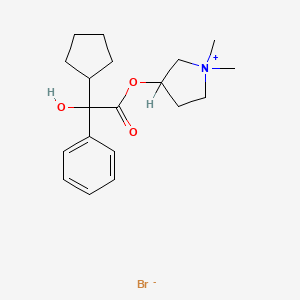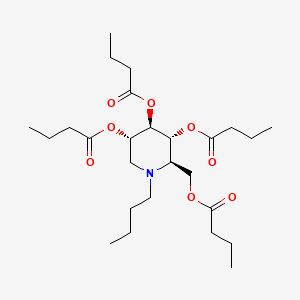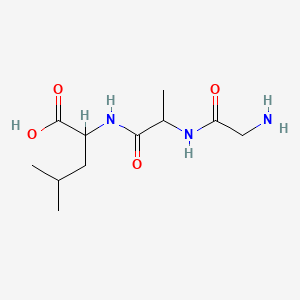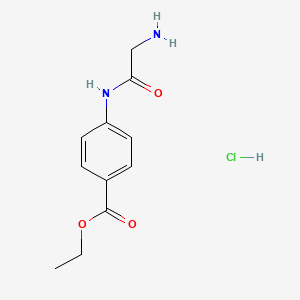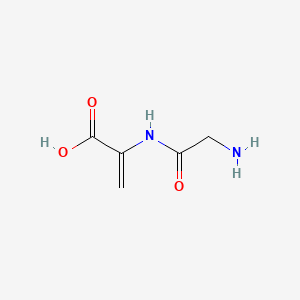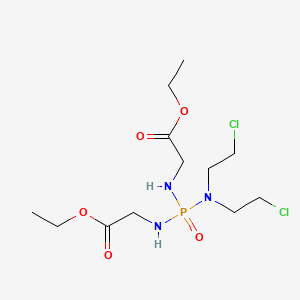
ゴシポール酢酸
概要
説明
Gossypol Acetic Acid, also known as Pogosin or AT101, is a polyphenolic aldehyde that permeates cells and acts as an inhibitor for several dehydrogenase enzymes such as lactate dehydrogenase, NAD-linked enzymes . It is a crystalline complex consisting of equimolar quantities of gossypol and acetic acid .
Synthesis Analysis
Gossypol Acetate is a natural polyphenol derivative with antimicrobial activities against the essential cell division protein FtsZ . It has been studied for its antimicrobial properties against both Gram-positive and Gram-negative bacteria strains .Molecular Structure Analysis
Gossypol Acetate exists as three different tautomers: aldehyde, ketone, and lactol . The real molecular structure of Gossypol Acetic Acid is 7-(8-formyl-1,6,7-trihydroxy-3-methyl-5-propan-2-ylnaphthalen-2-yl)-2,3,8trihydroxy-6-methyl-4-propan-2-ylnaphthalene-1-carbaldehyde .Chemical Reactions Analysis
Gossypol, a bis-sesquiterpenoid cotton pigment, is of current interest as a male fertility-regulating agent . It can undergo many varied reactions due to its complex polyphenolic structure .Physical And Chemical Properties Analysis
Gossypol is a polyphenolic compound isolated from cottonseed. It exists as two optical enantiomers, (−)-gossypol and (+)-gossypol, and as three different tautomers: aldehyde, ketone, and lactol .科学的研究の応用
抗がん化学療法薬
ゴシポール酢酸は、抗がん化学療法薬として大きな可能性を示しています。Bcl-2/Bcl-xlを阻害し、乳がん細胞におけるTRAIL/ミトコンドリア誘導アポトーシスを促進することが示されています。 動物モデルでは、アンドロゲン非依存性前立腺がんの発症を遅らせた .
プロ酸化および抗酸化活性
この化合物は、プロ酸化活性と抗酸化活性を示し、さまざまな治療的状況で活用できます。 これらの活性のバランスは、さまざまな疾患の治療におけるゴシポール酢酸の有効性に影響を与える可能性がある .
抗菌活性
ゴシポール酢酸は、抗菌性を有することが明らかになっており、新規抗菌剤の開発や既存の抗菌剤の強化に役立つ可能性がある .
がん臨床試験
ゴシポール/AT-101治療のin vivoおよび動物モデルからヒト臨床試験への翻訳的進捗状況が分析されました。 標準的な化学放射線療法と併用して、または単独で、抗腫瘍剤として可能性がある .
男性用避妊薬
歴史的には、ゴシポールは男性の生殖能力に影響を与える性質から、男性用避妊薬として使用されてきました。 この分野での応用は広く研究されてきたが、現在の研究の主な焦点ではない .
鉄(III)イオン検出
ゴシポール誘導体を使用して鉄(III)イオンを測定する新しい分光光度法が開発されました。 これは、医学分野以外のゴシポール酢酸のユニークな応用例を示している .
作用機序
Target of Action
Gossypol acetic acid (GA) primarily targets the Bcl-2 family of anti-apoptotic proteins . These proteins play a crucial role in regulating cell death and survival, making them significant targets in cancer therapy. GA also targets the essential cell division protein FtsZ , which is vital for bacterial cell division .
Mode of Action
GA interacts with its targets in a way that promotes apoptosis, or programmed cell death. It inhibits the Bcl-2 family of anti-apoptotic proteins, thereby promoting apoptosis in tumor cells . In bacteria, GA interferes with the assembly of the cell division FtsZ ring, inhibiting the growth of both Gram-positive and Gram-negative bacteria .
Biochemical Pathways
GA affects various biochemical pathways. It induces apoptosis by inhibiting the Bcl-2 family of proteins . It also impacts cell cycle regulation by targeting kinases involved in this process . In bacteria, GA affects cell division by interfering with the assembly of the FtsZ ring .
Pharmacokinetics
The pharmacokinetics of GA are still under investigation. It has been noted that GA has a narrow therapeutic range of doses . More research is needed to fully understand the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of GA and their impact on its bioavailability.
Result of Action
The action of GA results in significant molecular and cellular effects. In cancer cells, GA promotes apoptosis, leading to cell death . In bacteria, GA inhibits cell division, thereby inhibiting bacterial growth . GA also has antimicrobial properties against Gram-positive bacteria .
Action Environment
The action, efficacy, and stability of GA can be influenced by various environmental factors. For instance, GA can inhibit the growth of Gram-negative bacteria when the outer membrane is permeabilized by Polymyxin B nonapeptide
Safety and Hazards
生化学分析
Biochemical Properties
Gossypol acetic acid plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It binds to Bcl-xL and Bcl-2 proteins with inhibition constants (K_i) of 0.5-0.6 μM and 0.2-0.3 mM, respectively . These interactions inhibit the anti-apoptotic functions of these proteins, promoting apoptosis in cancer cells. Additionally, gossypol acetic acid inhibits dehydrogenase enzymes such as lactate dehydrogenase and NAD-linked enzymes .
Cellular Effects
Gossypol acetic acid exerts multiple effects on various cell types and cellular processes. It induces apoptosis in tumor cells by inhibiting the Bcl-2 family of proteins . It also affects cell signaling pathways, gene expression, and cellular metabolism. For instance, gossypol acetic acid has been shown to interfere with the assembly of the cell division protein FtsZ in bacteria, inhibiting cell division . In macrophages, it increases the production of reactive oxygen species, upregulates the expression of caspases 3 and 9, and decreases mitochondrial membrane potential, leading to apoptosis .
Molecular Mechanism
The molecular mechanism of gossypol acetic acid involves several pathways. It promotes apoptosis by binding to and inhibiting the Bcl-2 family of proteins . This inhibition disrupts the mitochondrial membrane potential, leading to the release of cytochrome c and activation of caspases. Gossypol acetic acid also induces oxidative stress by generating reactive oxygen species and causing DNA damage . Additionally, it inhibits the GTPase activity of the cell division protein FtsZ, blocking bacterial cell division .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of gossypol acetic acid change over time. It has been observed to be stable under various conditions, but its long-term effects on cellular function can vary. For example, in cancer clinical trials, gossypol acetic acid (AT-101) has shown promise as an anticancer agent with manageable toxicity profiles
Dosage Effects in Animal Models
The effects of gossypol acetic acid vary with different dosages in animal models. At low doses, it has been found to be well-tolerated, while higher doses can lead to toxicity. For instance, in mice, gossypol acetic acid decreased the total number of lymphocytes in the thymus and mesenteric lymph nodes at higher doses . Additionally, different in vivo animal models have confirmed its antifertility effects, with varying degrees of efficacy depending on the dosage .
Metabolic Pathways
Gossypol acetic acid is involved in several metabolic pathways. It interacts with enzymes such as lactate dehydrogenase and NAD-linked enzymes, affecting metabolic flux and metabolite levels . Its metabolism in the body leads to the formation of various metabolites that can have different biological activities. For example, gossypol acetic acid has been shown to inhibit the proliferation of cancer cells by targeting kinases involved in cell cycle regulation .
Transport and Distribution
Gossypol acetic acid is transported and distributed within cells and tissues through various mechanisms. It can permeate cell membranes and interact with transporters and binding proteins. In macrophages, it increases the production of reactive oxygen species and induces DNA damage . Its distribution within the body can affect its localization and accumulation, influencing its biological activity.
Subcellular Localization
The subcellular localization of gossypol acetic acid plays a crucial role in its activity and function. It has been shown to localize to the mitochondria, where it disrupts the mitochondrial membrane potential and induces apoptosis . Additionally, it can interfere with the assembly of the cell division protein FtsZ in bacteria, affecting cell division
特性
IUPAC Name |
acetic acid;7-(8-formyl-1,6,7-trihydroxy-3-methyl-5-propan-2-ylnaphthalen-2-yl)-2,3,8-trihydroxy-6-methyl-4-propan-2-ylnaphthalene-1-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H30O8.C2H4O2/c1-11(2)19-15-7-13(5)21(27(35)23(15)17(9-31)25(33)29(19)37)22-14(6)8-16-20(12(3)4)30(38)26(34)18(10-32)24(16)28(22)36;1-2(3)4/h7-12,33-38H,1-6H3;1H3,(H,3,4) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIOHNDKHQHVLKA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=C(C(=C2C(C)C)O)O)C=O)C(=C1C3=C(C4=C(C=C3C)C(=C(C(=C4C=O)O)O)C(C)C)O)O.CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H34O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90921593 | |
| Record name | Acetic acid--1,1',6,6',7,7'-hexahydroxy-3,3'-dimethyl-5,5'-di(propan-2-yl)[2,2'-binaphthalene]-8,8'-dicarbaldehyde (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90921593 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
578.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
115038-46-5, 866541-93-7, 5453-04-3, 12542-36-8 | |
| Record name | Gossypol acetic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0115038465 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Gossypol acetic acid, (R)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0866541937 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Gossypol acetic acid clathrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005453043 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | MLS002702979 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=19048 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Acetic acid--1,1',6,6',7,7'-hexahydroxy-3,3'-dimethyl-5,5'-di(propan-2-yl)[2,2'-binaphthalene]-8,8'-dicarbaldehyde (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90921593 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Gossypol-acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | GOSSYPOL ACETIC ACID, (R)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U9GNI6VT5N | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | GOSSYPOL ACETIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S7RL72610R | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




